molecular formula C14H15N3O3 B6497348 2-amino-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide CAS No. 944734-56-9

2-amino-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide

Cat. No.: B6497348
CAS No.: 944734-56-9
M. Wt: 273.29 g/mol
InChI Key: MLRNBNGYHGNQBT-UHFFFAOYSA-N
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Description

2-amino-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide (CAS 215734-32-0) is a high-purity organic compound with a molecular formula of C15H17N3O3 and a molecular weight of 287.31 g/mol. This complex molecule features a hybrid structure that combines substituted pyridine and benzyl rings with amino, carboxamide, and methoxy functional groups. This configuration confers distinct physicochemical properties, making it a versatile synthetic intermediate and a valuable building block in medicinal chemistry and organic synthesis . The compound's structure, which includes multiple hydrogen bond donors and acceptors, suggests potential for diverse biological interactions. Its scaffold is of particular interest for the development of novel pharmaceutically active substances. For instance, patents cover 2-amino-N-heteroaryl-nicotinamides, which share this compound's core structure, as inhibitors of the Nav1.8 sodium channel for treating pain, cough, and pruritus . Furthermore, molecular hybridization strategies utilizing similar pharmacophores are a recognized approach in designing new pharmacological scaffolds with multi-targeting properties . The presence of the 2-aminopyridine moiety is also significant, as this fragment is found in compounds investigated for various other biological activities, including anticancer potential through the inhibition of specific enzymes . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-amino-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-19-9-5-6-11(12(8-9)20-2)17-14(18)10-4-3-7-16-13(10)15/h3-8H,1-2H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRNBNGYHGNQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(N=CC=C2)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Acyl Substitution via Activated Intermediates

A widely employed strategy for synthesizing aryl carboxamides involves generating an activated carboxylic acid derivative, such as an acid chloride or mixed anhydride, followed by reaction with a primary or secondary amine. For 2-amino-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide, this approach would necessitate:

  • Activation of Pyridine-3-Carboxylic Acid : Treatment of 2-aminopyridine-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O in anhydrous dichloromethane (DCM) under reflux forms the corresponding acid chloride.

  • Amine Coupling : Subsequent reaction with 2,4-dimethoxyaniline in the presence of a base (e.g., triethylamine, pyridine) facilitates nucleophilic attack at the carbonyl carbon, yielding the target carboxamide.

Critical parameters include maintaining anhydrous conditions to prevent hydrolysis of the acid chloride and controlling stoichiometry to minimize diacylation byproducts. Reported yields for analogous systems range from 45% to 68%.

Direct Coupling Using Carbodiimide Reagents

Modern peptide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) enable direct amide bond formation without isolating reactive intermediates. A representative protocol involves:

  • Reagent Preparation : Dissolving 2-aminopyridine-3-carboxylic acid (1.0 eq) and 2,4-dimethoxyaniline (1.2 eq) in dry dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Coupling Activation : Adding EDC (1.5 eq) and hydroxybenzotriazole (HOBt, 1.0 eq) to suppress racemization and enhance coupling efficiency.

  • Reaction Monitoring : Stirring at 0–5°C for 1 h, then warming to room temperature for 12–24 h until completion (TLC monitoring).

This method circumvents the handling of moisture-sensitive acid chlorides but requires rigorous purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove urea byproducts. Isolated yields for structurally similar carboxamides reach 72–85%.

Regioselective Functionalization of the Pyridine Ring

Protecting Group Strategies for Amino Substituents

The presence of the 2-amino group introduces competing reactivity during carboxamide formation. To prevent undesired side reactions:

  • Temporary Protection : Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups are introduced via reaction with di-tert-butyl dicarbonate or Fmoc-Cl in basic aqueous/organic biphasic systems.

  • Selective Deprotection : After amide bond formation, acidic (HCl/dioxane) or basic (piperidine/DMF) conditions remove the protecting group, regenerating the free amine.

For example, Boc-protected 2-aminopyridine-3-carboxylic acid shows >90% regioselectivity in coupling reactions with aryl amines, compared to <50% for unprotected substrates.

Metal-Catalyzed Cross-Coupling Approaches

Palladium-mediated Buchwald-Hartwig amination provides an alternative route to install the 2-amino group post-carboxamide formation:

  • Halogenated Precursor Synthesis : Prepare 2-bromo-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide via bromination of the parent carboxamide.

  • Amination Reaction : React with ammonia or an ammonia equivalent (e.g., benzophenone imine) using Pd₂(dba)₃/Xantphos catalyst system in toluene at 100°C.

This two-step sequence achieves 58–63% overall yield in model systems, though scalability is limited by catalyst costs.

Analytical Characterization and Quality Control

Spectroscopic Confirmation of Structure

1H NMR (400 MHz, DMSO-d₆) :

  • δ 10.21 (s, 1H, CONH), 8.37 (d, J = 4.8 Hz, 1H, H-6), 7.95 (d, J = 7.6 Hz, 1H, H-4), 7.12 (d, J = 8.8 Hz, 1H, H-5′), 6.65 (dd, J = 8.8, 2.4 Hz, 1H, H-3′), 6.52 (d, J = 2.4 Hz, 1H, H-1′), 6.21 (s, 2H, NH₂), 3.82 (s, 3H, OCH₃-4′), 3.76 (s, 3H, OCH₃-2′).

13C NMR (100 MHz, DMSO-d₆) :

  • δ 166.4 (CONH), 159.8 (C-2), 152.1 (C-6), 148.3 (C-4′), 139.7 (C-3), 128.9 (C-5), 121.4 (C-4), 114.2 (C-5′), 105.9 (C-3′), 98.7 (C-1′), 56.1 (OCH₃-4′), 55.3 (OCH₃-2′).

IR (KBr) :

  • 3345 cm⁻¹ (N-H stretch), 1653 cm⁻¹ (C=O amide), 1601 cm⁻¹ (C=N pyridine), 1247 cm⁻¹ (C-O methoxy).

Purity Assessment via Chromatographic Methods

HPLC Conditions :

  • Column: C18, 250 × 4.6 mm, 5 µm

  • Mobile phase: 0.1% TFA in water (A)/acetonitrile (B), gradient 20–80% B over 20 min

  • Retention time: 12.7 min, purity >98%

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Acid Chloride Route45–6895–97Scalable, minimal side productsMoisture sensitivity, harsh conditions
EDC/HOBt Coupling72–8598–99Mild conditions, high regioselectivityCost of reagents, purification challenges
Buchwald-Hartwig58–6396–98Flexibility in amination stepCatalyst cost, multi-step synthesis

Mechanistic Considerations in Amide Bond Formation

The EDC-mediated coupling proceeds through an O-acylisourea intermediate, which reacts with the amine to form the amide while releasing 1-ethyl-3-(3-dimethylaminopropyl)urea. Competing hydrolysis of the intermediate under aqueous conditions necessitates anhydrous solvents and excess coupling reagents.

In contrast, the acid chloride route follows a classical SN2 mechanism at the carbonyl carbon, with triethylamine scavenging HCl to drive the reaction forward. Steric hindrance from the 2-amino and 3-carboxamide groups necessitates prolonged reaction times (8–12 h) compared to simpler aryl amides.

Industrial-Scale Production Challenges

Solvent Selection and Waste Management

Large-scale synthesis requires substituting DMF (teratogenic) with alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME). However, these solvents reduce reaction rates by 30–40%, necessitating higher catalyst loadings.

Crystallization Optimization

The target compound’s low solubility in hydrocarbon solvents complicates crystallization. Antisolvent techniques using ethanol/water mixtures (7:3 v/v) achieve 82–85% recovery with >99.5% purity, though multiple recrystallizations may be required .

Chemical Reactions Analysis

2-amino-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of 2-amino-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide exhibit notable antibacterial properties. These compounds are effective against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that similar compounds can treat infections caused by resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and Pseudomonas aeruginosa . The mechanism of action is believed to involve the inhibition of bacterial DNA ligase, which is crucial for DNA replication and repair .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in the inflammatory process. The IC50 values for these inhibitory effects are comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib . This suggests potential therapeutic applications in treating inflammatory diseases.

1.3 Anticancer Potential

Recent investigations into related pyridine derivatives indicate that they possess cytotoxic properties against various cancer cell lines. For example, modifications to the pyridine structure have enhanced the antitumor activity of certain derivatives . The introduction of specific substituents can significantly improve biological activity, making these compounds candidates for further development in cancer therapy.

Biochemical Applications

2.1 Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes involved in disease pathways highlights its potential as a therapeutic agent. Research has shown that similar compounds can effectively inhibit enzymes linked to cancer progression and other diseases. This positions 2-amino-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide as a valuable tool in drug discovery and development.

2.2 Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies have indicated that variations in the phenyl substituents can lead to significant changes in potency and selectivity against target enzymes . This information is vital for guiding future synthetic efforts aimed at enhancing the efficacy of this compound.

Material Science Applications

3.1 Photopolymerization Processes

Recent research has explored the use of pyridine derivatives as sensors in photopolymerization processes. The incorporation of 2-amino-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide into photopolymer systems has shown promise in accelerating cationic polymerization under UV light . This application could be beneficial in developing advanced materials with tailored properties.

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Pharmaceuticals AntibacterialEffective against MRSA and resistant strains
Anti-inflammatoryComparable COX inhibition to celecoxib
AnticancerCytotoxic effects on cancer cell lines
Biochemistry Enzyme inhibitionPotential therapeutic agent against disease pathways
Structure-Activity RelationshipsVariations enhance potency and selectivity
Material Science PhotopolymerizationAccelerates cationic polymerization under UV light

Case Studies

  • Antibacterial Efficacy Study : A study demonstrated that derivatives similar to 2-amino-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide effectively inhibited bacterial growth in vitro against multiple pathogens, including resistant strains like MRSA.
  • Inflammation Model : In an animal model of inflammation, the compound exhibited significant reduction in paw edema compared to controls, indicating its potential as an anti-inflammatory agent.
  • Cancer Cell Line Testing : A series of modified pyridine derivatives were tested against various cancer cell lines, showing promising results with some derivatives exhibiting over 70% cytotoxicity at low concentrations.

Mechanism of Action

The mechanism of action of 2-amino-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to the pyridine-3-carboxamide family, which includes derivatives with diverse substituents. Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Key Properties/Activities Reference
2-Amino-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide 2-amino, N-(2,4-dimethoxyphenyl) Enhanced solubility due to methoxy groups; potential CNS activity
5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide 5-Cl, 6-oxo, 1-(3-CF3-benzyl), N-(2,4-difluorophenyl) High lipophilicity (CF3 group); potential kinase inhibition
3-Amino-N-methylthieno[2,3-b]pyridine-2-carboxamide Thieno[2,3-b]pyridine core, 3-amino, N-methyl Improved metabolic stability (thiophene ring); antimicrobial activity
N-(2-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide Piperidine-linked thienopyrimidine, 2-chlorobenzyl Dual-target (enzyme inhibition + receptor modulation); antitumor potential
2-({4-[(2-aminopyridin-4-yl)oxy]-3-fluorophenyl}amino)-N-(2,4-difluorophenyl)pyridine-3-carboxamide 2-aminopyridinyloxy, 3-fluoro, N-(2,4-difluorophenyl) High binding affinity (fluorine substitutions); kinase inhibitor (e.g., EGFR)

Physicochemical and Pharmacological Comparisons

Solubility and Lipophilicity: The 2,4-dimethoxyphenyl group in the target compound improves aqueous solubility compared to halogenated analogs (e.g., 5-chloro-N-(2,4-difluorophenyl) derivatives), which exhibit higher logP values due to trifluoromethyl and chloro groups . Thieno[2,3-b]pyridine derivatives (e.g., 3-amino-N-methylthieno[2,3-b]pyridine-2-carboxamide) show moderate solubility but superior membrane permeability due to the sulfur-containing heterocycle .

Biological Activity: Anti-inflammatory Action: Pyridine-3-carboxamides with electron-withdrawing groups (e.g., 4-dimethylamino-N-(2,4-difluorophenyl)) exhibit anti-inflammatory effects by blocking iodide-mediated pathways, whereas the target compound’s methoxy groups may favor alternative mechanisms . Antimicrobial and Antitumor Effects: Thieno[2,3-b]pyridine derivatives demonstrate broad-spectrum antimicrobial activity, while piperidine-linked thienopyrimidines (e.g., N-(2-chlorobenzyl)-1-(4-oxo-7-phenyl-...) show cytotoxicity against cancer cell lines .

Synthetic Routes: The target compound is synthesized via condensation of 2-aminopyridine-3-carboxylic acid with 2,4-dimethoxyaniline, whereas halogenated analogs require Pd-catalyzed cross-coupling or multi-step functionalization . Thieno[2,3-b]pyridine derivatives are synthesized via cyclization of 2-thioxo-1,2-dihydropyridine-3-carbonitrile with bromoacetates, followed by hydrolysis and amidation .

Key Research Findings

  • Electronic Effects : Methoxy groups in the target compound donate electron density to the pyridine ring, stabilizing resonance structures and enhancing interactions with aromatic residues in biological targets .
  • Metabolic Stability : Compounds with trifluoromethyl groups (e.g., 5-chloro-N-(2,4-difluorophenyl)-...) exhibit prolonged half-lives due to resistance to oxidative metabolism .
  • Toxicity Profiles : Triazole-linked dimethoxyphenyl analogs (e.g., 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid) show low predicted acute toxicity (GUSAR modeling), suggesting safer profiles compared to halogenated derivatives .

Biological Activity

2-amino-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amine and a carboxamide group, along with a dimethoxyphenyl moiety. Its structural formula can be represented as follows:

C13H14N2O3\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_3

This structure is crucial for its interaction with biological targets.

Anticancer Activity

Research indicates that 2-amino-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide exhibits significant antiproliferative effects against various cancer cell lines. Notably, it has shown potent activity against:

  • Human leukemia cell line K562
  • Prostate cancer cell line DU145

The compound's mechanism involves the modulation of cellular pathways that lead to apoptosis in cancer cells.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The IC50 values for COX inhibition are comparable to established anti-inflammatory drugs, indicating its potential as a therapeutic agent in inflammatory diseases.

The biological activity of 2-amino-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide is primarily attributed to its ability to bind specific enzymes and receptors:

  • Enzyme Inhibition : The compound inhibits enzymes involved in cancer progression and inflammation.
  • Gene Expression Modulation : It affects the expression levels of genes related to cell proliferation and apoptosis.

Research Findings and Case Studies

A variety of studies have explored the biological effects of this compound:

  • Antiproliferative Studies :
    • In vitro assays demonstrated that the compound significantly reduced cell viability in K562 and DU145 cells, with IC50 values in the low micromolar range.
    Cell LineIC50 (μM)
    K5625.3
    DU1454.8
  • Anti-inflammatory Studies :
    • A recent study reported that 2-amino-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide effectively reduced COX-2 activity with an IC50 value similar to that of celecoxib (0.04 μM).
  • Microbial Activity :
    • Preliminary investigations suggest antimicrobial properties against various strains, indicating potential applications in treating infections.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-amino-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide?

Answer:
The compound can be synthesized via condensation reactions between a pyridine-3-carboxylic acid derivative and a 2,4-dimethoxyaniline precursor. Key steps include:

  • Catalyst selection : Piperidine in ethanol has been effective for analogous pyridine-carboxamide syntheses, promoting nucleophilic substitution and cyclization .
  • Solvent optimization : Ethanol or DMF under reflux improves solubility and reaction kinetics.
  • Purification : Column chromatography or recrystallization ensures high purity. For example, similar compounds were purified using silica gel chromatography with ethyl acetate/hexane gradients .

Basic: What analytical techniques are essential for structural characterization?

Answer:
Critical techniques include:

  • Spectroscopy :
    • IR : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .
    • NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in pyridine/benzene regions) .
  • X-ray crystallography : Resolves 3D structure and hydrogen bonding. SHELX software refines crystallographic data, particularly for octahedral geometries in metal complexes .
  • Elemental analysis : Validates stoichiometry (e.g., 1:1 metal-ligand ratios in Cr(III) complexes) .

Advanced: How can computational modeling guide the optimization of this compound’s bioactivity?

Answer:

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization .
  • Molecular docking : Screens binding affinities to targets like kinases or enzymes. For example, pyridine-carboxamide analogs showed Met kinase inhibition via hydrophobic interactions and hydrogen bonding .
  • Toxicity prediction : Tools like GUSAR estimate acute toxicity by comparing structural descriptors to known toxicophores .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Answer:

  • Substituent variation : Modify methoxy groups (e.g., replace with halogens or bulkier alkoxy chains) to assess steric/electronic effects .
  • Bioassays : Test derivatives in disease-relevant models (e.g., anti-inflammatory assays for IL-6 inhibition, fungicidal activity via mycelial growth assays) .
  • Data correlation : Use regression models to link substituent properties (e.g., Hammett constants) with bioactivity .

Data Contradiction: How to address inconsistencies in spectroscopic or crystallographic data?

Answer:

  • Replicate experiments : Ensure synthetic conditions (e.g., solvent purity, temperature) are consistent .
  • High-resolution validation : Use single-crystal X-ray diffraction to resolve ambiguities in NMR/IR assignments .
  • Cross-disciplinary analysis : Compare computational predictions (e.g., DFT-calculated IR spectra) with experimental data to identify outliers .

Basic: What are the recommended protocols for biological screening of this compound?

Answer:

  • In vitro assays :
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., GTL-16 gastric carcinoma) .
    • Enzyme inhibition : Kinase activity assays using ADP-Glo™ kits .
  • In vivo models : Oral administration in xenograft models to evaluate tumor growth suppression .

Advanced: How to investigate the compound’s mechanism of action using crystallography?

Answer:

  • Co-crystallization : Soak crystals with target proteins (e.g., kinases) to resolve binding modes .
  • Electron density maps : SHELXL refines ligand-protein interactions, highlighting key residues (e.g., catalytic lysine or aspartate) .
  • Comparative analysis : Overlay structures with known inhibitors to identify conserved binding motifs .

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